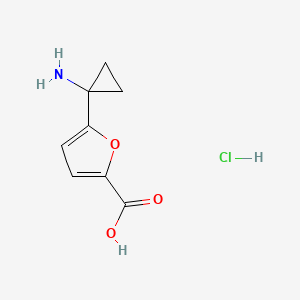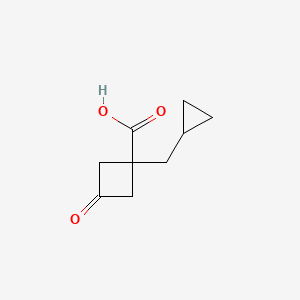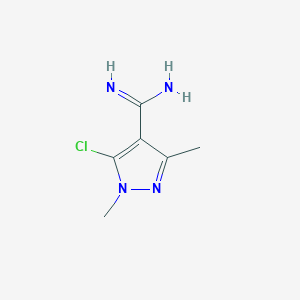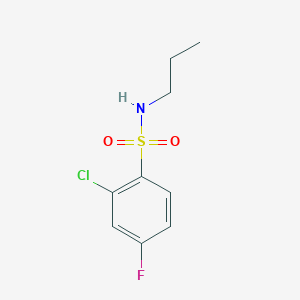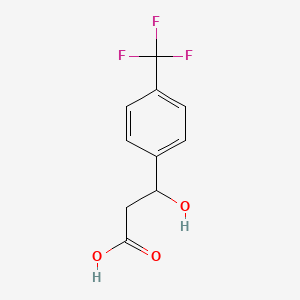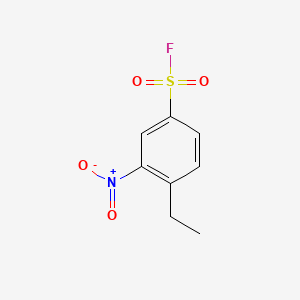
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C8H8FNO4S It is characterized by the presence of an ethyl group, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride typically involves the following steps:
Nitration: The starting material, 4-ethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the ethyl group.
Sulfonylation: The nitro compound is then subjected to sulfonylation using chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Fluorination: Finally, the sulfonyl chloride intermediate is treated with a fluorinating agent such as potassium fluoride to replace the chloride with a fluoride, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction: The major product is 4-ethyl-3-aminobenzene-1-sulfonylfluoride.
Oxidation: The major product is 4-carboxy-3-nitrobenzene-1-sulfonylfluoride.
Applications De Recherche Scientifique
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological Studies: It is used in studies involving enzyme kinetics and protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3-nitrobenzene-1-sulfonylfluoride primarily involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-3-nitrobenzene-1-sulfonylfluoride: Similar structure but with a methyl group instead of an ethyl group.
4-Ethyl-3-nitrobenzene-1-sulfonylchloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Ethyl-3-aminobenzene-1-sulfonylfluoride: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-Ethyl-3-nitrobenzene-1-sulfonylfluoride is unique due to the combination of its ethyl, nitro, and sulfonyl fluoride groups, which confer specific reactivity and properties. The presence of the sulfonyl fluoride group makes it particularly useful in nucleophilic substitution reactions and as a tool in biochemical studies.
Propriétés
Formule moléculaire |
C8H8FNO4S |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
4-ethyl-3-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO4S/c1-2-6-3-4-7(15(9,13)14)5-8(6)10(11)12/h3-5H,2H2,1H3 |
Clé InChI |
QEJAZTLBPLCGKB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


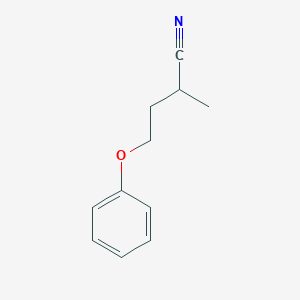
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
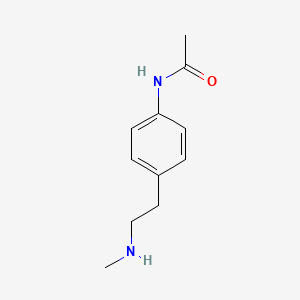
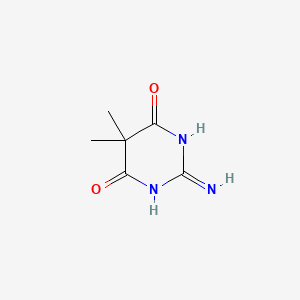

![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)

